
Tert-butyl1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is known for its unique structure, which includes a piperidine ring substituted with a chloropyridazine moiety and a tert-butyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate typically involves the reaction of 6-chloropyridazine with piperidine-3-carboxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while reduction and oxidation can lead to different piperidine and pyridazine-based compounds .
科学的研究の応用
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}piperidine-1-carboxylate: Similar structure with a methylamino group instead of a piperidine ring.
Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperidine-1-carboxylate: Contains a methyl group on the piperidine ring.
Uniqueness
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C14H20ClN3O2 |
|---|---|
分子量 |
297.78 g/mol |
IUPAC名 |
tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)10-5-4-8-18(9-10)12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3 |
InChIキー |
CPBQOKLZVZLYQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


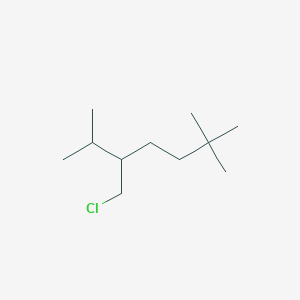
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)

![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
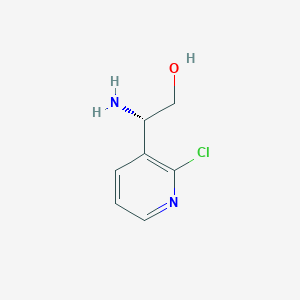
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
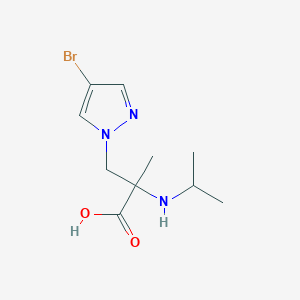
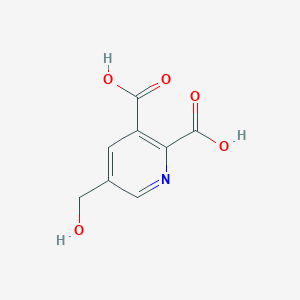

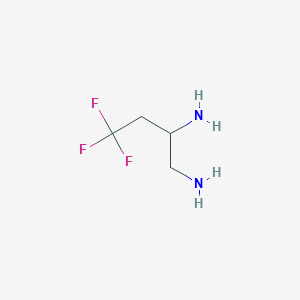
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)



